Cas no 13916-97-7 (Methyl 8-fluoronaphthalene-2-carboxylate)

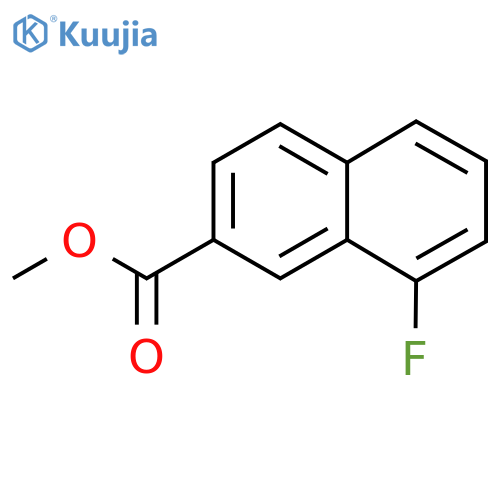

13916-97-7 structure

商品名:Methyl 8-fluoronaphthalene-2-carboxylate

CAS番号:13916-97-7

MF:C12H9FO2

メガワット:204.197067022324

CID:4935981

Methyl 8-fluoronaphthalene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 8-fluoronaphthalene-2-carboxylate

- Methyl 8-fluoronaphthalene-2-carboxylate

-

- インチ: 1S/C12H9FO2/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9/h2-7H,1H3

- InChIKey: IVANSCLYCXZLAS-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC2=CC=C(C(=O)OC)C=C21

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 242

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 26.3

Methyl 8-fluoronaphthalene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219001446-1g |

Methyl 8-fluoronaphthalene-2-carboxylate |

13916-97-7 | 98% | 1g |

1,685.00 USD | 2021-06-15 | |

| Alichem | A219001446-500mg |

Methyl 8-fluoronaphthalene-2-carboxylate |

13916-97-7 | 98% | 500mg |

1,048.60 USD | 2021-06-15 |

Methyl 8-fluoronaphthalene-2-carboxylate 関連文献

-

2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

13916-97-7 (Methyl 8-fluoronaphthalene-2-carboxylate) 関連製品

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬